

# A Meta-Analysis of Emerging GPC3-Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | BAY-204   |           |  |  |  |
| Cat. No.:            | B12411432 | Get Quote |  |  |  |

#### For Immediate Release

In the rapidly evolving landscape of oncology, Glypican-3 (GPC3) has emerged as a promising therapeutic target, particularly for hepatocellular carcinoma (HCC). This report provides a comparative meta-analysis of Bayer's investigational compound, BAY 3547926 (225Ac-GPC3), and two other leading GPC3-targeted therapies in clinical development: AstraZeneca's AZD9793 and Eureka Therapeutics' ECT204. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and a visual representation of the therapeutic mechanisms.

## **Executive Summary**

BAY 3547926 is a targeted alpha therapy leveraging the potent cell-killing ability of Actinium-225 conjugated to a GPC3-targeting antibody. Preclinical data demonstrates its high affinity and specificity for GPC3, leading to significant tumor growth inhibition and complete tumor regression in animal models.[1][2][3] It is currently in a Phase I clinical trial (BANTAM-01).

AZD9793 is a first-in-class CD8-guided T-cell engager (TCE) designed to redirect the patient's own immune system to attack GPC3-expressing tumor cells.[4][5] This trispecific antibody is being evaluated in the RHEA-1 Phase I/II clinical trial.

ECT204 is an ARTEMIS® T-cell therapy, representing a next-generation cellular therapy approach. It is being investigated in the ARYA-3 Phase I/II clinical trial, which has advanced to



its second phase.

While all three candidates show promise, they represent distinct therapeutic modalities with different mechanisms of action, as detailed in this report. Direct comparative clinical data is not yet available as all three are in early-stage clinical development.

# **Comparative Data on GPC3-Targeted Therapies**

The following tables summarize the available data for BAY 3547926, AZD9793, and ECT204. Due to the early stage of clinical development, quantitative clinical efficacy and safety data are limited.

Table 1: Overview of GPC3-Targeted Therapies



| Compound                        | Company                | Therapeutic<br>Modality               | Mechanism of Action                                                                                                 | Target<br>Indication                              | Clinical Trial         |
|---------------------------------|------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|------------------------|
| BAY 3547926<br>(225Ac-<br>GPC3) | Bayer                  | Targeted<br>Alpha<br>Therapy<br>(TAT) | GPC3- targeting antibody delivers Actinium-225, inducing DNA double-strand breaks in cancer cells.                  | Advanced<br>Hepatocellula<br>r Carcinoma<br>(HCC) | BANTAM-01<br>(Phase I) |
| AZD9793                         | AstraZeneca            | T-Cell<br>Engager<br>(TCE)            | Trispecific antibody that binds to GPC3 on tumor cells and CD8 on T-cells, activating T-cell-mediated cytotoxicity. | Advanced or<br>Metastatic<br>HCC                  | RHEA-1<br>(Phase I/II) |
| ECT204                          | Eureka<br>Therapeutics | ARTEMIS®<br>T-Cell<br>Therapy         | Autologous T-cells engineered with GPC3- targeting ARTEMIS® T-cell receptors (AbTCR).                               | Advanced<br>GPC3-<br>positive HCC                 | ARYA-3<br>(Phase I/II) |

Table 2: Preclinical Efficacy of BAY 3547926



| Parameter                                                                                                                      | Finding                                                                                                              | Source |
|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--------|
| In Vitro                                                                                                                       | Induced DNA double-strand<br>breaks and selectively reduced<br>cell viability in GPC3-<br>expressing HCC cell lines. |        |
| In Vivo (Xenograft Models)                                                                                                     | High tumor accumulation with low uptake and fast clearance in normal organs.                                         |        |
| Significantly inhibited tumor growth in a dose- and GPC3-expression-dependent manner.                                          |                                                                                                                      |        |
| In an orthotopic HCC model, led to a marked reduction of serum alpha-fetoprotein levels and induced complete tumor regression. |                                                                                                                      |        |

Table 3: Clinical Trial Design Overview



| Trial Identifier           | Compound    | Phase | Primary<br>Endpoints                                        | Patient<br>Population                                                                                       |
|----------------------------|-------------|-------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| NCT06764316<br>(BANTAM-01) | BAY 3547926 | I     | Safety and tolerability.                                    | Patients with advanced HCC expressing GPC3.                                                                 |
| NCT06795022<br>(RHEA-1)    | AZD9793     | 1/11  | Safety,<br>tolerability, and<br>objective<br>response rate. | Adults with GPC3+ advanced or metastatic HCC who have received prior systemic treatment.                    |
| NCT04864054<br>(ARYA-3)    | ECT204      | 1/11  | Safety and preliminary efficacy.                            | Adult subjects with GPC3- positive HCC who have failed or not tolerated at least two prior systemic agents. |

# **Experimental Protocols and Methodologies**

Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of the findings. Below are summaries of the methodologies employed for each compound based on available information.

## **BAY 3547926 (225Ac-GPC3) Preclinical Studies**

In Vitro Cytotoxicity Assays: The cytotoxic potential of BAY 3547926 was evaluated using
assays such as the MTT assay. This method measures the metabolic activity of cells, which
is indicative of cell viability. GPC3-expressing HCC cell lines were incubated with varying
concentrations of the compound, and cell viability was assessed to determine the dosedependent cytotoxic effect.



- DNA Double-Strand Break Analysis: The induction of DNA double-strand breaks, a key mechanism of alpha-particle therapy, was demonstrated by detecting increased levels of yH2AX in a subcutaneous xenograft HCC tumor model.
- Animal Models: In vivo studies were conducted using human HCC xenograft models in mice.
   These models involved the subcutaneous or orthotopic implantation of GPC3-positive HCC cells.
- Biodistribution Studies: To assess the tumor-targeting specificity and clearance from normal tissues, an imaging surrogate, 89Zr-GPC3, was used. PET imaging was performed at multiple time points to measure the whole-body biodistribution.

## **AZD9793 Preclinical and Clinical Protocol Design**

- In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays: The potency of AZD9793 in mediating T-cell killing of tumor cells was assessed using TDCC assays. This involved coculturing GPC3-expressing HCC cell lines with human T-cells in the presence of AZD9793 and measuring tumor cell lysis.
- Cytokine Release Assays: To evaluate the potential for cytokine release syndrome (CRS),
   the levels of various cytokines were measured in the supernatant of the TDCC assays.
- RHEA-1 Clinical Trial Protocol (NCT06795022): This is a Phase I/II, open-label, multicenter study in adults with GPC3-positive advanced or metastatic HCC. The trial includes doseescalation and dose-expansion phases. Patients must have at least one measurable lesion and have received at least one prior line of systemic therapy.

## **ECT204 Clinical Protocol Design**

- T-Cell Manufacturing: ECT204 is an autologous therapy where a patient's T-cells are collected via leukapheresis. These cells are then genetically modified ex vivo to express the anti-GPC3 ARTEMIS® T-cell receptors before being infused back into the patient.
- ARYA-3 Clinical Trial Protocol (NCT04864054): This is an open-label, dose-escalation (Phase I) and dose-expansion (Phase II) multicenter trial. It enrolls adult patients with GPC3-positive advanced HCC who have not responded to or tolerated at least two prior systemic



treatments. The Phase I portion has been completed, and the trial is now in the Phase II expansion phase.

# **Visualizing the Mechanisms of Action**

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and therapeutic workflows of BAY 3547926, AZD9793, and ECT204.



Click to download full resolution via product page

BAY 3547926 targets GPC3, delivering alpha particles to induce DNA damage and apoptosis.





Click to download full resolution via product page

AZD9793 links T-cells to tumor cells, causing T-cell activation and tumor lysis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. aacrjournals.org [aacrjournals.org]



- 2. researchgate.net [researchgate.net]
- 3. Abstract ND09: BAY 3547926: Novel targeted radionuclide therapy for hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]
- 4. Anti-GPC3 Therapies Market Gains Traction with Key Players Advancing Pipeline for Hepatocellular Carcinoma, Non-Small Cell Lung Cancer, Gastric Cancer, and Others | DelveInsight [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Meta-Analysis of Emerging GPC3-Targeted Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411432#meta-analysis-of-bay-204-research-papers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com